molecular formula C20H14N2O2S B2939687 (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol CAS No. 201160-71-6

(E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol

Cat. No. B2939687
CAS RN: 201160-71-6
M. Wt: 346.4
InChI Key: UZEHMVRGLARGHX-CIAFOILYSA-N
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Description

(E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol, also known as BTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTAP is a heterocyclic compound that contains a benzothiazole ring and a phenol ring, making it a versatile molecule that can be used in many different ways. In

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol varies depending on its application. In medicinal chemistry, (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways. In materials science, (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol acts as a fluorescent probe by binding to metal ions and emitting fluorescence upon excitation. In analytical chemistry, (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol forms complexes with metal ions, which can be quantified using various analytical techniques.
Biochemical and Physiological Effects
(E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, antimicrobial activity, and anticancer activity. In vitro studies have shown that (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol can scavenge free radicals and protect cells from oxidative damage. (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol in lab experiments is its versatility. (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol can be used in various applications, including medicinal chemistry, materials science, and analytical chemistry. In addition, (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol is its stability. (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol is sensitive to light and air, which can affect its properties and stability. Therefore, special care must be taken during the handling and storage of (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol.

Future Directions

There are several future directions for the research and development of (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol. One of the potential applications of (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol is in the development of new anticancer drugs. (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol has been shown to exhibit potent anticancer activity in vitro, and further studies are needed to evaluate its efficacy in vivo. In addition, (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol can be modified to enhance its properties and selectivity towards specific targets. Another future direction for the research of (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol is in the development of new materials for various applications, including sensing and catalysis. Overall, the versatility and potential applications of (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol make it a promising compound for future research and development.
Conclusion
In conclusion, (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol can be achieved through various methods, and its scientific research applications include medicinal chemistry, materials science, and analytical chemistry. (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol exhibits various biochemical and physiological effects, including antioxidant activity, antimicrobial activity, and anticancer activity. Although there are limitations to using (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol in lab experiments, its versatility and potential applications make it a promising compound for future research and development.

Synthesis Methods

The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol can be achieved through various methods, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis. One of the most common methods for synthesizing (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol is by mixing 2-aminobenzothiazole, salicylaldehyde, and a base such as sodium hydroxide in ethanol at room temperature. The mixture is then heated and stirred for several hours until the product is formed.

Scientific Research Applications

(E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol has been shown to exhibit anticancer, antimicrobial, and antioxidant properties. In materials science, (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol has been used as a fluorescent probe for detecting metal ions and as a corrosion inhibitor for protecting metals from corrosion. In analytical chemistry, (E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol has been used as a reagent for the determination of various metal ions in complex matrices.

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[(2-hydroxyphenyl)methylideneamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-17-7-3-1-5-13(17)12-21-14-9-10-18(24)15(11-14)20-22-16-6-2-4-8-19(16)25-20/h1-12,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEHMVRGLARGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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